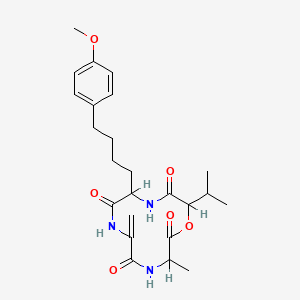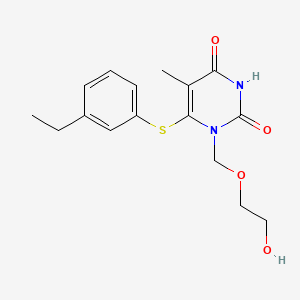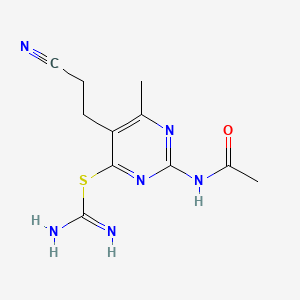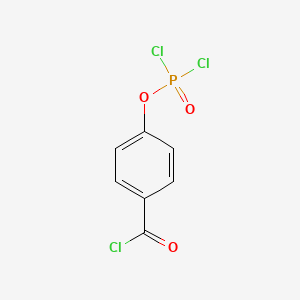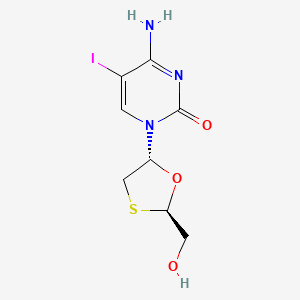
Hept-1-yn-1-yl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hept-1-yn-1-yl methyl carbonate is an organic compound with the molecular formula C9H14O3. It is also known as carbonic acid 1-heptynylmethyl ester. This compound is characterized by the presence of a heptynyl group attached to a methyl carbonate moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hept-1-yn-1-yl methyl carbonate can be synthesized through the reaction of hept-1-yne with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as copper or palladium complexes, can enhance the reaction rate and yield. The product is then isolated and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Hept-1-yn-1-yl methyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The heptynyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hept-1-yn-1-yl methyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hept-1-yn-1-yl methyl carbonate depends on the specific reaction it undergoes. In general, the compound can act as an electrophile, reacting with nucleophiles to form new bonds. The heptynyl group can participate in various reactions, such as addition or substitution, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are determined by the specific chemical environment and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Hept-1-yn-1-yl methyl carbonate can be compared with other similar compounds, such as:
Hept-1-yn-1-yl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.
Hept-1-yn-1-yl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.
Hept-1-yn-1-yl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions. The presence of the heptynyl group provides unique opportunities for the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
97952-37-9 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
hept-1-ynyl methyl carbonate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-8-12-9(10)11-2/h3-6H2,1-2H3 |
Clé InChI |
PZHVEPZVKDFQRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#COC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




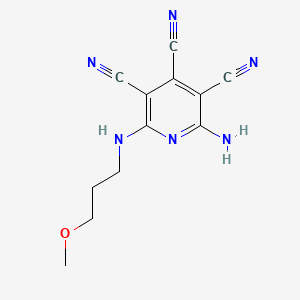
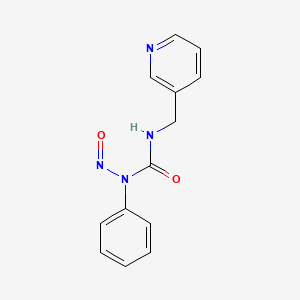
![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)

